1-(2-Nitrobenzoyl)piperidine-2-carboxylic acid
Overview
Description
1-(2-Nitrobenzoyl)piperidine-2-carboxylic acid is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound consists of a piperidine ring substituted with a nitrobenzoyl group and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 1-(2-Nitrobenzoyl)piperidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with piperidine and 2-nitrobenzoyl chloride.
Reaction Conditions: The piperidine is reacted with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Chemical Reactions Analysis
1-(2-Nitrobenzoyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The carboxylic acid group can undergo esterification or amidation reactions with alcohols or amines, respectively, in the presence of coupling agents like dicyclohexylcarbodiimide (DCC).
Oxidation: The piperidine ring can be oxidized to form N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
The major products formed from these reactions include amino derivatives, esters, amides, and N-oxides.
Scientific Research Applications
1-(2-Nitrobenzoyl)piperidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-(2-Nitrobenzoyl)piperidine-2-carboxylic acid is not fully understood. its derivatives are known to interact with various molecular targets and pathways. For example, the reduction product (amino derivative) can interact with enzymes and receptors, influencing biological processes. The nitro group can also participate in redox reactions, affecting cellular oxidative stress levels .
Comparison with Similar Compounds
1-(2-Nitrobenzoyl)piperidine-2-carboxylic acid can be compared with similar compounds such as:
Pipecolic acid: A carboxylic acid derivative of piperidine, which is an amino acid and has applications in medicine and biology.
Piperidine-2-carboxylic acid: Another piperidine derivative with similar structural features but lacking the nitrobenzoyl group.
The uniqueness of this compound lies in its nitrobenzoyl group, which imparts distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
1-(2-nitrobenzoyl)piperidine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5/c16-12(9-5-1-2-6-10(9)15(19)20)14-8-4-3-7-11(14)13(17)18/h1-2,5-6,11H,3-4,7-8H2,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIIFDNIJAIELF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)C(=O)C2=CC=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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